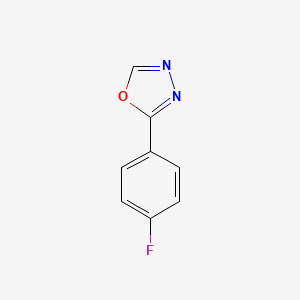

2-(4-Fluorophenyl)-1,3,4-oxadiazole

Overview

Description

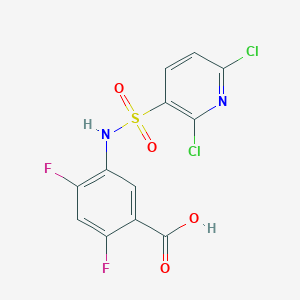

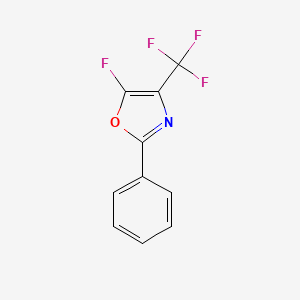

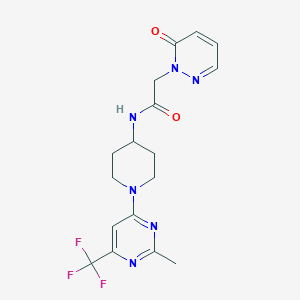

The compound “2-(4-Fluorophenyl)-1,3,4-oxadiazole” likely belongs to a class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)-1,3,4-oxadiazole” were not found, related compounds are often synthesized through various strategies, including halodeboronation of aryl boronic acids.Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-1,3,4-oxadiazole” would likely be characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

Reactivity studies involving similar compounds have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles.Physical And Chemical Properties Analysis

The physical properties of “2-(4-Fluorophenyl)-1,3,4-oxadiazole”, such as solubility and crystalline structure, would likely be determined using techniques like X-ray crystallography .Scientific Research Applications

Insecticidal Activities :

- 2-Fluorophenyl-1,3,4-oxadiazoles have been synthesized and studied for their insecticidal activities. These compounds showed potential against armyworms, indicating their utility in agricultural pest control (Shi et al., 2000).

Antimicrobial Properties :

- Research has demonstrated the antimicrobial capabilities of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles. Certain compounds exhibited significant bactericidal and fungicidal activities, suggesting their potential in developing new antimicrobial agents (Karthikeyan et al., 2008).

Molecular Structure and Reactivity Analysis :

- Detailed studies on the molecular structure, vibrational wavenumbers, and reactivity of 2-(4-fluorophenyl)-1,3,4-oxadiazole have been conducted using DFT theory calculations. This research aids in understanding the compound's stability and reactivity, which is crucial for various scientific applications (Dhonnar et al., 2021).

Optoelectronic Applications :

- 2-Methyl-5-phenyl-1,3,4-oxadiazoles, including derivatives of 2-(4-fluorophenyl)-1,3,4-oxadiazole, have been used in the development of organic light-emitting diodes (OLEDs) due to their desirable electronic properties and thermal stability (Cooper et al., 2022).

Pharmacological Evaluation :

- Some 1,3,4-oxadiazole derivatives with 2-(4-fluorophenyl) moiety have been synthesized and evaluated for anti-convulsant and anti-inflammatory activities. This research contributes to the development of new therapeutic agents (Bhat et al., 2016).

Ultrasound-assisted Synthesis :

- An ultrasound-assisted, low-solvent, and acid/base-free synthesis method for 1,3,4-oxadiazole derivatives has been developed. These compounds demonstrated potent antimicrobial and antioxidant properties, indicating their potential in various biomedical applications (Yarmohammadi et al., 2020).

Safety And Hazards

While specific safety data for “2-(4-Fluorophenyl)-1,3,4-oxadiazole” was not found, related compounds are known to cause severe skin burns and eye damage. Precautionary measures typically include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-(4-Fluorophenyl)-1,3,4-oxadiazole” are not known, related compounds have been studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that “2-(4-Fluorophenyl)-1,3,4-oxadiazole” could also have potential for further exploration in these areas.

properties

IUPAC Name |

2-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBZGWGEKBKTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1,3,4-oxadiazole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)

![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)

![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B2387385.png)

![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)